N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
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Overview
Description
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a compound with a multifaceted structure that combines several important chemical groups. This compound is synthesized for its unique properties, which makes it relevant in various scientific fields including chemistry, biology, medicine, and industry.
Scientific Research Applications
N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is explored in multiple domains:
Chemistry: : Used as a scaffold in the synthesis of new molecules.
Medicine: : Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action would depend on the biological target of this compound. For instance, if this compound is designed to interact with a specific enzyme, the functional groups present in the molecule could form interactions with the active site of the enzyme, potentially inhibiting its activity .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : Synthesis begins with 4-chlorophenyl hydrazine, methyl acetoacetate, and 3-methoxybenzoyl chloride.
Formation of Intermediate: : The first step involves reacting 4-chlorophenyl hydrazine with methyl acetoacetate to form the corresponding hydrazone.
Cyclization: : Cyclization of this intermediate leads to the formation of a 1,2,3-triazole ring.
Thiadiazole Formation: : This intermediate undergoes a cyclization reaction with thiocarbonyl compounds to form the 1,2,4-thiadiazole ring.
Final Product: : The final step involves acylation with 3-methoxybenzoyl chloride, leading to the formation of N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide.
Industrial Production Methods: For large-scale production, these reactions are optimized to increase yield and purity, involving continuous flow chemistry and possibly microwave-assisted synthesis to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions where the thiadiazole ring can be transformed into sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction can lead to the cleavage of the triazole or thiadiazole rings, often yielding simpler structures.
Substitution: : Aromatic substitution reactions on the 4-chlorophenyl or methoxybenzoyl groups are feasible under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride can be used.
Substitution Reagents: : Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products vary based on reaction conditions, but typically involve modified aromatic rings or the formation of simpler fragments from ring cleavage.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as triazole-based antifungals or thiadiazole derivatives, N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide stands out due to its combined functional groups. Similar compounds include:
Fluconazole: : A triazole antifungal.
Dazomet: : A thiadiazole-based herbicide.
Ritonavir: : Contains a triazole ring and is used as an antiretroviral drug.
This compound remains unique for its multifaceted structure, providing diverse applications and mechanisms of action.
Properties
IUPAC Name |
N-[3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-8-6-13(20)7-9-14)17-21-19(29-24-17)22-18(27)12-4-3-5-15(10-12)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYKRVBMYBDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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